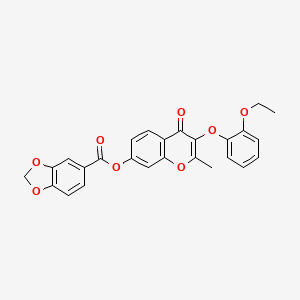

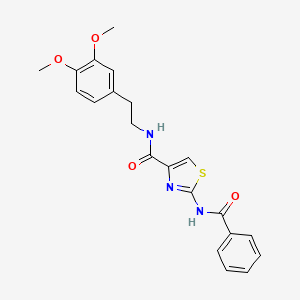

2-benzamido-N-(3,4-dimethoxyphenethyl)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-benzamido-N-(3,4-dimethoxyphenethyl)thiazole-4-carboxamide” is a chemical compound with the molecular formula C21H21N3O4S. It is a derivative of thiazole carboxamide .

Molecular Structure Analysis

The molecular structure of this compound, like other thiazole carboxamide derivatives, is characterized using methods such as X-ray diffraction . The density functional theory (DFT) analysis is used to evaluate compound chemical reactivity, which is determined by calculating the frontier orbital energy of both HOMO and LUMO orbitals, as well as the HOMO–LUMO energy gap .Chemical Reactions Analysis

Thiazole carboxamide derivatives, including this compound, have been found to exhibit potent inhibitory activities against COX enzymes . The percentage of inhibitory activities at 5 µM concentration against the COX2 enzyme was in the range of 53.9–81.5%, while the percentage against the COX-1 enzyme was 14.7–74.8% .Scientific Research Applications

Chemical Synthesis

This compound is used in the field of chemical synthesis . It is a part of a collection of rare and unique chemicals that are provided to early discovery researchers .

Antioxidant Activity

Some benzamide compounds, which include similar structural features, have been found to exhibit antioxidant activity . They have been tested for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

Benzamide compounds have also been studied for their antibacterial activities . They have been tested for their in vitro growth inhibitory activity against different bacteria .

Anti-Microbial Activity

Similar benzamide compounds have shown moderate antibacterial activities against E. coli, K. pneumoniae, and S. aureus .

Bioactive Pyrimidine Derivatives Synthesis

The compound could potentially be used as a reagent for the synthesis of novel bioactive pyrimidine derivatives with medicinal applications .

Material Science

The compound is also used in the field of material science .

Mechanism of Action

Target of Action

The primary target of 2-Benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide is the alpha7 nicotinic acetylcholine receptor (α7nAChR) . This receptor plays a crucial role in the nervous system, particularly in the transmission of signals in the brain.

Mode of Action

The compound binds to the α7nAChR at the same binding site as bungarotoxin . This interaction results in the modulation of the receptor’s activity, which can lead to changes in signal transmission in the nervous system.

Biochemical Pathways

Therefore, the modulation of this receptor by the compound could potentially affect these processes .

Result of Action

The compound has shown neuroprotective effects in animal experiments . It has been found to improve the toxicity of nerve cells and has demonstrated anti-inflammatory activity . Moreover, the compound can directly act on amyloid protein, reducing its toxic effect on nerve cells .

Future Directions

properties

IUPAC Name |

2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-27-17-9-8-14(12-18(17)28-2)10-11-22-20(26)16-13-29-21(23-16)24-19(25)15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROXHHGNHHXOCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzamido-N-(3,4-dimethoxyphenethyl)thiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2398097.png)

![4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2398098.png)

![(7-Methoxy-1-benzofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2398104.png)

![6-Naphthalen-1-ylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B2398105.png)

![1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2398106.png)

![Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2398113.png)

![1-(2-methylallyl)-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2398116.png)

![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2398117.png)

![Ethyl 1-[3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl]piperidine-4-carboxylate](/img/structure/B2398118.png)